molecular formula C14H17NO5S B2595938 Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate CAS No. 1219913-43-5

Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2595938
CAS No.: 1219913-43-5
M. Wt: 311.35
InChI Key: QPHNAFLDZBBEHU-UHFFFAOYSA-N
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Description

Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is an organic compound with the molecular formula C14H17NO5S. This compound is characterized by the presence of a benzoate ester, a carbamoyl group, and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with 3-(chloromethyl)-1,1-dioxidotetrahydrothiophene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbamoyl group can also interact with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring with a sulfone group and have been studied for their biological activities.

    Methyl 4-((((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thio)methyl)benzoate: This compound has a similar structure but with a thioether linkage.

Uniqueness

Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, a carbamoyl group, and a tetrahydrothiophene ring with a sulfone group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 4-[(1,1-dioxothiolan-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-14(17)12-4-2-11(3-5-12)13(16)15-8-10-6-7-21(18,19)9-10/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNAFLDZBBEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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